4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with additional methoxybenzyl and methylphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole intermediate, followed by its coupling with a quinazoline derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized triazoloquinazolines .
Scientific Research Applications
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one include other triazoloquinazolines with different substituents. Examples include:
- 4-(4-chlorobenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-(4-fluorobenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group may enhance its solubility and interaction with biological targets, while the methylphenyl group can affect its overall stability and reactivity .
Properties
CAS No. |
902891-86-5 |
---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.45 |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H20N4O2/c1-16-7-11-18(12-8-16)22-25-26-24-27(15-17-9-13-19(30-2)14-10-17)23(29)20-5-3-4-6-21(20)28(22)24/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.